
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and a butanoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, allowing for the formation of 1,2,3-triazole rings under mild conditions. The starting materials typically include an alkyne and an azide, which react in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize environmentally benign conditions and atom-economical approaches to minimize waste and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or disrupt cellular processes. The butanoic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with similar coordination chemistry but different biological activities.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Similar in structure but with different substitution patterns on the triazole ring.
1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanone: A related compound with a ketone functional group instead of a butanoic acid moiety.
Uniqueness
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid is unique due to its specific substitution pattern and the presence of a butanoic acid moiety. This combination of features allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-(1-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-10(2)9-8-6/h4-5H,3H2,1-2H3,(H,11,12) |
Clé InChI |
PEFYJGVIHWZWQU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CN(N=N1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
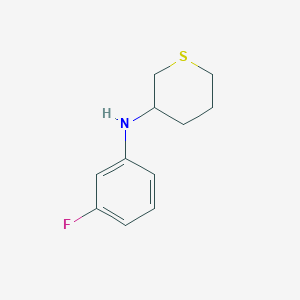
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073203.png)
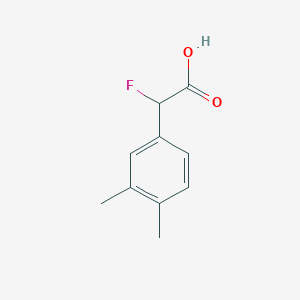
![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)
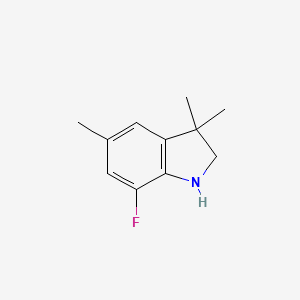
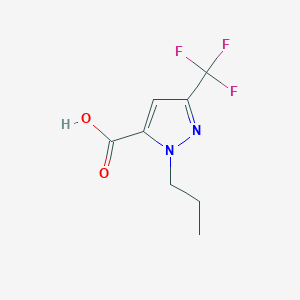
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13073233.png)
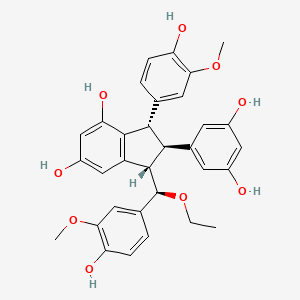

![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)
![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)

